molecular formula C25H34F2O3 B1139084 7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid CAS No. 331248-11-4

7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid

Cat. No. B1139084
M. Wt: 420.53
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, starting from simpler precursors. For compounds with tert-butyl and difluoro-ethoxy-phenyl groups, a typical synthesis route might involve the initial preparation of base structures followed by functionalization through various chemical reactions. For instance, the synthesis of related compounds often employs strategies such as coupling reactions, oxidation, and the use of specific reagents to introduce functional groups at desired positions on the molecule (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) analyses are crucial for understanding the molecular structure of complex organic compounds. These analyses reveal the arrangement of atoms within the molecule and the presence of specific interactions, such as hydrogen bonding, that can influence the compound's stability and reactivity. For example, a related compound was found to exhibit intramolecular hydrogen bonding, stabilizing its molecular structure (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of a compound like "7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid" is influenced by its functional groups. The presence of tert-butyl and difluoro-ethoxy groups can affect the compound's participation in reactions such as cycloadditions, polymerizations, and oxidative processes. For instance, tert-butyl groups are known to influence the stability and reactivity of adjacent functional groups, affecting the overall chemical behavior of the molecule (Alonso, Fuensanta, Nájera, & Varea, 2005).

Scientific Research Applications

Synthetic Phenolic Antioxidants (SPAs)

SPAs like 7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid are widely used in various industrial and commercial products to retard oxidative reactions. Research has focused on their occurrence, human exposure, and toxicity. SPAs are found in the environment (indoor dust, outdoor air, sea sediment, river water) and in humans (tissues, serum, urine, breast milk, fingernails). They may cause hepatic toxicity, endocrine disruptions, or even carcinogenic effects. Future research should focus on contamination and environmental behaviors of high molecular weight SPAs, toxicity effects of co-exposure, and developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate in Environment

The biodegradation and fate of similar compounds in the environment, like ethyl tert-butyl ether (ETBE), have been studied. Microorganisms capable of degrading such compounds through aerobic and cometabolic processes have been identified. Although the biodegradation pathways have been detailed, the presence of co-contaminants may influence the degradation process. Understanding these interactions is crucial for environmental management and remediation efforts (Thornton et al., 2020).

Occurrence and Behavior in Aquatic Environments

Compounds with structural similarities to 7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid, like parabens, have been studied in aquatic environments. Despite treatments that remove them from wastewater, parabens persist in surface water and sediments due to continuous introduction. Studies on chlorinated parabens, more stable and persistent than the parent compounds, suggest the need for further research on their toxicity (Haman et al., 2015).

Decomposition in Cold Plasma Reactors

Research on the decomposition of similar compounds like methyl tert-butyl ether (MTBE) in cold plasma reactors has been conducted. This study demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE, providing insights into alternative methods for environmental cleanup (Hsieh et al., 2011).

properties

IUPAC Name

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIBZAZKKARFIM-XRYBSMBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid
Reactant of Route 2
7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid
Reactant of Route 3
7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid
Reactant of Route 4
Reactant of Route 4
7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid
Reactant of Route 5
7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid
Reactant of Route 6
7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid

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